molecular formula C20H15BrF2N2 B124429 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide CAS No. 312905-15-0

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide

Cat. No.: B124429
CAS No.: 312905-15-0
M. Wt: 401.2 g/mol
InChI Key: UGZHNXNWQHBBPO-FMJRHHGGSA-M
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Description

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a pyrazinium salt, which is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide involves the functionalization of organic molecules with fluorine substituents. One common method includes the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, in the presence of tetraphenylarsonium chloride as the catalyst. this method provides low yields (<30%) of the cyclopropanation products . The yields can be increased by adding potassium fluoride and 18-crown-6 to the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve higher yields and purity, which may include the use of advanced catalysts and reaction environments to facilitate the cyclopropanation process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide has several scientific research applications:

    Chemistry: It is used in the synthesis of fluorine-containing compounds, which are valuable in various chemical processes.

    Biology: The compound’s biological activity makes it useful in studying biological systems and developing new drugs.

    Medicine: Its potential therapeutic applications include the development of new medications and treatments.

    Industry: The compound is used in industrial research for developing new materials and processes.

Mechanism of Action

The mechanism of action of 1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide involves its interaction with specific molecular targets and pathways. The fluorine substituents in the compound can affect the charge distribution, electrostatic surface, and solubility of chemical entities, leading to various biological and chemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluorocyclopropane Derivatives: These compounds share similar structural features and chemical properties.

    Geminal Dihalocyclopropanes: These compounds also contain dihalomethylene fragments and exhibit similar reactivity.

Uniqueness

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide is unique due to its specific combination of fluorine substituents and pyrazinium salt structure. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

1-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]pyrazin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N2.BrH/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20;/h1-12,17-19H;1H/q+1;/p-1/t17-,18+,19?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZHNXNWQHBBPO-FMJRHHGGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)[N+]5=CC=NC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)[N+]5=CC=NC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472331
Record name 1-[(1aR,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][7]annulen-6-yl]pyrazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312905-15-0
Record name 1-[(1aR,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][7]annulen-6-yl]pyrazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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